molecular formula C15H13NO4 B6404798 5-Hydroxy-3-[3-(N-methylaminocarbonyl)phenyl]benzoic acid CAS No. 1261908-44-4

5-Hydroxy-3-[3-(N-methylaminocarbonyl)phenyl]benzoic acid

Cat. No.: B6404798
CAS No.: 1261908-44-4
M. Wt: 271.27 g/mol
InChI Key: MKTBANVBTAWUGL-UHFFFAOYSA-N
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Description

5-Hydroxy-3-[3-(N-methylaminocarbonyl)phenyl]benzoic acid is a complex organic compound characterized by its unique structure, which includes a hydroxy group, a benzoic acid moiety, and a phenyl group substituted with an N-methylaminocarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-3-[3-(N-methylaminocarbonyl)phenyl]benzoic acid typically involves multi-step organic reactions. One common approach is to start with a benzoic acid derivative and introduce the hydroxy group through electrophilic aromatic substitution. The N-methylaminocarbonyl group can be introduced via a nucleophilic substitution reaction using appropriate reagents such as methyl isocyanate.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can undergo oxidation to form a carbonyl group.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as halogens (chlorine, bromine) and catalysts like iron or aluminum chloride.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a primary or secondary alcohol.

    Substitution: Formation of halogenated derivatives or other substituted aromatic compounds.

Scientific Research Applications

5-Hydroxy-3-[3-(N-methylaminocarbonyl)phenyl]benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of 5-Hydroxy-3-[3-(N-methylaminocarbonyl)phenyl]benzoic acid involves its interaction with specific molecular targets. The hydroxy and carboxylic acid groups can form hydrogen bonds with proteins or enzymes, potentially inhibiting their activity. The N-methylaminocarbonyl group may interact with nucleophilic sites on biomolecules, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxybenzoic acid: Similar structure but lacks the N-methylaminocarbonyl group.

    3-Hydroxybenzoic acid: Similar structure but lacks the N-methylaminocarbonyl group and has the hydroxy group in a different position.

    N-Methyl-3-aminobenzoic acid: Similar structure but lacks the hydroxy group.

Uniqueness

5-Hydroxy-3-[3-(N-methylaminocarbonyl)phenyl]benzoic acid is unique due to the presence of both the hydroxy group and the N-methylaminocarbonyl group, which confer distinct chemical properties and potential biological activities. This combination of functional groups allows for diverse chemical reactions and interactions with biomolecules, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3-hydroxy-5-[3-(methylcarbamoyl)phenyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO4/c1-16-14(18)10-4-2-3-9(5-10)11-6-12(15(19)20)8-13(17)7-11/h2-8,17H,1H3,(H,16,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKTBANVBTAWUGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=CC(=C1)C2=CC(=CC(=C2)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40690641
Record name 5-Hydroxy-3'-(methylcarbamoyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40690641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261908-44-4
Record name 5-Hydroxy-3'-(methylcarbamoyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40690641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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